molecular formula C26H30ClN3O2 B10865419 N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

Cat. No.: B10865419
M. Wt: 452.0 g/mol
InChI Key: GJFGOOICPLLQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • The core of the compound consists of a dibenzo[b,e][1,4]diazepine scaffold, which is a bicyclic system containing two benzene rings fused to a seven-membered diazepine ring.
  • The acetamide group is attached to one of the nitrogen atoms in the diazepine ring.
  • The 4-chlorobenzyl moiety is linked to another nitrogen atom, providing additional functionality.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of Compound X. Here are a couple of notable methods:

  • Condensation Reaction

    • Starting from appropriate precursors, a condensation reaction between a chlorobenzaldehyde and an ethyl-substituted diamine yields the dibenzo[b,e][1,4]diazepine core.
    • The subsequent acetylation of the amino group with acetic anhydride or acetyl chloride introduces the acetamide functionality.
    • Finally, the chlorobenzyl group can be introduced using a Friedel-Crafts reaction.
  • Multistep Synthesis

    • A more complex approach involves multiple steps, including cyclization, acetylation, and chlorination.
    • Key intermediates include ethyl-substituted benzaldehydes and appropriate amines.

Industrial Production

While Compound X is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other pharmaceutical compounds.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: The aromatic rings can be oxidized using reagents like chromic acid or potassium permanganate.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

    Acetylation: The amino group can be acetylated using acetic anhydride.

Major products formed during these reactions include derivatives of Compound X with modified functional groups.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: It exhibits potential as an antipsychotic agent due to its interaction with specific receptors in the central nervous system.

    Chemical Biology: Researchers use it as a probe to study receptor binding and signal transduction pathways.

    Industry: Its derivatives serve as intermediates in the synthesis of novel pharmaceuticals.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves modulation of neurotransmitter receptors, leading to altered neuronal activity.

Comparison with Similar Compounds

Compound X stands out due to its unique diazepine core and the combination of functional groups. Similar compounds include other dibenzo[b,e][1,4]diazepines and related heterocycles.

Properties

Molecular Formula

C26H30ClN3O2

Molecular Weight

452.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C26H30ClN3O2/c1-4-21-25-20(13-26(2,3)14-23(25)31)29-19-7-5-6-8-22(19)30(21)16-24(32)28-15-17-9-11-18(27)12-10-17/h5-12,21,29H,4,13-16H2,1-3H3,(H,28,32)

InChI Key

GJFGOOICPLLQPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.